Isopropylimidazole-2-thione
Description
General Context and Significance of Heterocyclic Thiones in Chemical Research
Heterocyclic compounds form the backbone of numerous natural and synthetic molecules vital to life and industry. openmedicinalchemistryjournal.comopenaccessjournals.com Those containing sulfur, known as heterocyclic thiones, represent a substantial and pharmacologically significant class of compounds. openmedicinalchemistryjournal.comresearchgate.net Their unique structural and electronic properties make them versatile building blocks in organic synthesis and key components in the development of novel materials and therapeutic agents. openaccessjournals.comjmchemsci.com
The significance of these sulfur-containing heterocycles is underscored by their wide array of applications. They are integral to the synthesis of dyestuffs, sanitizers, corrosion inhibitors, and antioxidants. openmedicinalchemistryjournal.com In the field of medicinal chemistry, heterocyclic thiones are recognized for their potential in developing drugs with a wide spectrum of biological activities. researchgate.netijnrd.org The presence of the thione group often imparts crucial properties to the molecule, influencing its reactivity and interaction with biological targets. scialert.net
Importance of the Imidazole-2-thione Scaffold in Contemporary Organic and Inorganic Chemistry
Within the broad family of heterocyclic thiones, the imidazole-2-thione scaffold holds a position of particular importance. nih.gov Imidazoles are five-membered rings with two non-adjacent nitrogen atoms, and their thione derivatives have proven to be exceptionally versatile. nih.govdovepress.com The imidazole (B134444) ring itself is a common motif in many biologically active molecules, and its incorporation into a thione structure further enhances its chemical utility. dovepress.comontosight.ai
The imidazole-2-thione core is a tautomeric system, existing predominantly in the thione form rather than the thiol form (2-mercaptoimidazole). scialert.netwikipedia.org This structural feature is crucial for its chemical behavior. In organic synthesis, imidazole-2-thiones serve as valuable intermediates for creating more complex molecules. tandfonline.com They undergo various reactions, including alkylation and acylation, allowing for the introduction of diverse functional groups. tandfonline.com
In the realm of inorganic chemistry, imidazole-2-thiones and their derivatives are highly effective ligands for a variety of metal ions. wikipedia.orgclemson.edu The sulfur atom of the thione group readily coordinates with metals, leading to the formation of stable metal complexes. clemson.edu This property has been exploited in the development of catalysts and materials with interesting electronic and magnetic properties. The study of these metal complexes also provides insights into the potential roles of such compounds in biological systems, particularly in understanding metal-mediated processes. clemson.edu
Research Landscape and Specific Academic Focus on Isopropylimidazole-2-thione
While the broader class of imidazole-2-thiones has been extensively studied, specific academic focus has also been directed towards derivatives with particular substituent groups, such as this compound. This compound, more formally named 1-isopropyl-1H-imidazole-2-thione, features an isopropyl group attached to one of the nitrogen atoms of the imidazole ring. scbt.com
Research on this compound, while not as extensive as for some other derivatives, has touched upon its synthesis and potential applications. The synthesis of N-substituted imidazole-2-thiones can be achieved through various routes, often involving the reaction of the corresponding N-substituted imidazole with a sulfur source. scialert.nettandfonline.com For instance, 1-isopropyl-1H-imidazole can serve as a precursor for the synthesis of this compound. chemicalbook.com
The presence of the isopropyl group can influence the compound's physical and chemical properties, such as its solubility and stability, which are important considerations for its use in various applications. chemimpex.com Like other imidazole-2-thiones, it is expected to act as a ligand in coordination chemistry, forming complexes with metal ions. clemson.educhemicalbook.com
Below are tables summarizing key properties and research-related data for this compound and its precursor, 1-isopropyl-1H-imidazole.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1-isopropyl-1H-imidazole-2-thiol | C6H10N2S | 142.22 |
| 1-Isopropyl-1H-imidazole | 1-isopropyl-1H-imidazole | C6H10N2 | 110.16 |
Data sourced from Santa Cruz Biotechnology and Sigma-Aldrich. scbt.comsigmaaldrich.com
Table 2: Synthesis and Precursor Information
| Product | Precursor | Key Reaction Type |
| This compound | 1-Isopropyl-1H-imidazole | Thionation |
| 1-Isopropyl-1H-imidazole | Imidazole and 2-Bromopropane | N-alkylation |
This table illustrates a potential synthetic pathway based on general chemical principles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-yl-1,3-dihydroimidazole-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-4(2)5-3-7-6(9)8-5/h3-4H,1-2H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSFQGGNLKIXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC(=S)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Isopropylimidazole 2 Thione and Its Derivatives
Established and Emerging Synthetic Routes to Imidazole-2-thiones
Traditional synthetic routes to the imidazole-2-thione core often rely on the stepwise construction of the heterocyclic ring or the conversion of a pre-formed imidazole (B134444) ring. tandfonline.com
Cyclization reactions represent a foundational approach to the imidazole-2-thione skeleton. A primary method involves the reaction of a vicinal diamine with a thiocarbonyl moiety. For instance, the reaction of a 1,2-diaminopropane (B80664) derivative with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) or carbon disulfide can yield the corresponding imidazolidine-2-thione, which can then be oxidized to the target imidazole-2-thione. scialert.netgoogle.com
Another established cyclization protocol is the one-pot reaction of α-haloketones with potassium thiocyanate (B1210189) and a primary amine or hydrazine. scialert.netnih.gov This approach assembles the ring system by forming thiourea (B124793) or a related intermediate in situ, which then undergoes intramolecular cyclization. For example, N-substituted 1-amino-2,3-dihydro-1H-imidazole-2-thiones can be synthesized in good yield from hydrazines, bromoketones, and potassium thiocyanate. scialert.net
More recent methods have utilized propargylic ureas and thioureas as precursors. Base-catalyzed intramolecular hydroamidation of these substrates provides a direct route to imidazol-2-ones and imidazole-2-thiones under ambient conditions. acs.org The reaction of a propargylamine (B41283) with an isothiocyanate, in the presence of a base like sodium hydroxide, can lead to the formation of the imidazole-2-thione ring in high yield. acs.org
Table 1: Examples of Cyclization Reactions for Imidazole-2-thione Synthesis
| Starting Materials | Reagents | Product Type | Yield | Reference |
|---|---|---|---|---|
| 3-Phenyl-1,2-diaminopropane | 1,1'-Thiocarbonyldiimidazole | 4-Benzyl-imidazolidine-2-thione | - | scialert.net |
| Hydrazine, Bromoketones | Potassium Thiocyanate | N-substituted 1-amino-imidazole-2-thiones | Good | scialert.net |
| Propargylamine, Phenyl isothiocyanate | NaOH | Imidazole-2-thione derivative | 97% | acs.org |
| Ethylene diamine, Carbon disulfide | ZnO/Al₂O₃ catalyst | Imidazolidine-2-thione | - | scialert.net |
The conversion of pre-existing imidazole rings is a common strategy for synthesizing imidazole-2-thiones. tandfonline.com This involves the reaction of halogenated or oxygenated imidazole precursors with sulfur-containing nucleophiles. For example, 2-chloroimidazoles can react with sulfur nucleophiles, such as sodium sulfide (B99878) or thiourea, to yield the corresponding imidazole-2-thione via a nucleophilic aromatic substitution mechanism. nih.gov
Similarly, imidazole-2-ones (imidazolones) can be converted to their thione analogs. This transformation is typically achieved using sulfurating agents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. These powerful reagents facilitate the replacement of the carbonyl oxygen with a sulfur atom to afford the desired thione.
Direct thionation at the C2 position of an imidazole ring is another viable synthetic route. tandfonline.com This method often involves the reaction of an N-substituted imidazole with elemental sulfur at elevated temperatures. clemson.edu The mechanism can proceed via a nucleophilic aromatic substitution pathway rather than a radical mechanism. clemson.edu For instance, 1,3-dialkylimidazolium salts can be reacted with elemental sulfur in the presence of a base like sodium ethoxide to produce 1,3-dialkylimidazole-2-thiones in good yields. orgsyn.org This method is advantageous as it starts from readily available imidazole precursors.
A key development in this area is the understanding that the reaction mechanism is a nucleophilic aromatic substitution, which has broadened the synthetic scope for these compounds, especially for imidazoles bearing electron-withdrawing substituents that would not be compatible with traditional basic synthesis conditions. clemson.edu
Multicomponent Reaction (MCR) Strategies for Functionalized Isopropylimidazole-2-thiones
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools in organic synthesis due to their high atom economy, efficiency, and ability to generate complex molecules in a single step. nih.govrug.nl These strategies have been successfully applied to the synthesis of functionalized imidazole-2-thiones.
A notable MCR strategy for accessing diversely functionalized 1-amino-1H-imidazole-2(3H)-thiones involves a sequential Staudinger/aza-Wittig reaction. nih.govnih.gov This pathway begins with α-halohydrazones, which are converted to their corresponding α-azidohydrazones. nih.gov The subsequent reaction of the azide (B81097) with a phosphine (B1218219) (the Staudinger reaction) generates an iminophosphorane intermediate. This intermediate then undergoes an intramolecular aza-Wittig reaction with a thiocarbonyl source, such as carbon disulfide (CS₂), to regioselectively form the 1-amino-1H-imidazole-2(3H)-thione ring system. nih.govpreprints.org This sequential MCR approach is valued for its wide substrate scope and tolerance of various functional groups, including electron-withdrawing groups on the hydrazone precursor. nih.govnih.gov
One-pot syntheses that combine several reaction steps without isolating intermediates offer significant advantages in terms of efficiency and sustainability. mdpi.comnih.govrsc.org Several one-pot MCRs have been developed for imidazole-2-thione derivatives. tandfonline.com For example, the reaction of a primary amine, an α-haloketone, and potassium thiocyanate can be performed in a single vessel to yield N-substituted imidazole-2-thiones. scialert.net
More advanced one-pot strategies aim to construct highly functionalized heterocyclic systems. While not always directly yielding an isopropylimidazole-2-thione, these methodologies establish versatile frameworks that can be adapted. For instance, three-component domino reactions involving α-nitroepoxides, cyanamide, and various amines have been used to synthesize functionalized 2-aminoimidazoles under mild conditions. semanticscholar.org Adapting such strategies by incorporating a thiocarbonyl source could provide a novel entry to the target thione structures. The development of isocyanide-based MCRs, such as the Groebke–Blackburn–Bienaymé (GBB-3CR), also provides a versatile tool for synthesizing fused imidazole systems, which can serve as platforms for further functionalization. mdpi.com
Table 2: Overview of Multicomponent Reaction Strategies
| MCR Strategy | Key Precursors | Key Intermediates | Product Type | Reference |
|---|---|---|---|---|
| Sequential Staudinger/Aza-Wittig | α-Halohydrazones, CS₂ | α-Azidohydrazone, Iminophosphorane | 1-Amino-1H-imidazole-2(3H)-thiones | nih.govnih.gov |
| One-Pot Cyclization | Primary amine, α-haloketone, KSCN | In situ thiourea formation | N-substituted imidazole-2-thiones | scialert.net |
| GBB-3CR | Isocyanide, Aldehyde, Amine | - | Fused Imidazoles (platform) | mdpi.com |
Green Chemistry Approaches in the Synthesis of this compound Analogs
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. For the synthesis of imidazole-2-thione analogs, techniques such as microwave irradiation and ultrasound assistance have emerged as promising alternatives to conventional heating methods. These approaches often lead to shorter reaction times, higher yields, and cleaner reaction profiles. nih.govacs.orgshd.org.rs
Microwave-assisted synthesis, for instance, has been effectively used for preparing various imidazole-based structures. acs.orgnih.govorientjchem.org The rapid and uniform heating provided by microwaves can significantly accelerate the cyclization reactions that form the imidazole ring. One common route to imidazole-2-thiones involves the reaction of α-haloketones with thiourea or its derivatives. Under microwave irradiation, this condensation can be achieved in a fraction of the time required by conventional refluxing, often in greener solvents like polyethylene (B3416737) glycol (PEG) or even under solvent-free conditions. bohrium.com For example, the synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives, which share a common synthetic precursor with imidazole-2-thiones, has been efficiently carried out in PEG-400 under microwave irradiation, demonstrating the utility of this green medium. bohrium.com
Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to promote chemical reactions. nih.govshd.org.rs The high-energy microenvironments created by the collapse of cavitation bubbles can enhance mass transfer and accelerate reaction rates. The synthesis of dihydropyrimidine-2-thiones, structurally related to imidazole-2-thiones, has been shown to be significantly more efficient under ultrasonic irradiation compared to thermal methods, with reaction times reduced from hours to minutes and yields substantially improved. shd.org.rs A similar approach can be envisioned for the synthesis of this compound analogs, where an appropriate α-haloketone bearing an isopropyl group would be reacted with thiourea under sonication. The use of ultrasound has also been demonstrated in the synthesis of imidazolium (B1220033) salts, which are precursors to imidazole-2-thiones. nih.gov
The following table summarizes the advantages of these green chemistry approaches.
| Green Chemistry Technique | Advantages | Relevant Examples |
| Microwave Irradiation | Reduced reaction times, higher yields, use of greener solvents, potential for solvent-free reactions. nih.govorientjchem.org | Synthesis of imidazobenzoxazin-5-thiones acs.org, 2-phenylimidazo[4,5-f] scialert.netphenanthroline derivatives , imidazo[2,1-b]thiazole derivatives in PEG-400. bohrium.com |
| Ultrasound Assistance | Shorter reaction times, improved yields, milder reaction conditions. shd.org.rs | Synthesis of dihydropyrimidine-2-thiones shd.org.rs, imidazolium and pyridinium (B92312) salts. nih.gov |
Derivatization Strategies for Structural Modification of the this compound Scaffold
The nitrogen atoms of the imidazole ring in this compound offer accessible sites for substitution, allowing for the introduction of a wide variety of functional groups that can modulate the molecule's properties. N-alkylation and N-acylation are common strategies to achieve this. pharmaguideline.comchemistry-online.com
N-Alkylation: The introduction of alkyl groups at the N1 and N3 positions is typically achieved by reacting the imidazole-2-thione with an alkyl halide in the presence of a base. researchgate.net The regioselectivity of this reaction can be influenced by the nature of the substituent at the C4/C5 position and the reaction conditions. For unsymmetrical imidazoles, a mixture of N1 and N3 alkylated products is often obtained. chemistry-online.com However, regioselective N-alkylation can be achieved by careful selection of the base and solvent system. For instance, the use of sodium hydride in tetrahydrofuran (B95107) has shown promise for achieving N1 selectivity in the alkylation of substituted indazoles, a principle that can be extended to imidazole systems. nih.gov A green approach to N-alkylation involves the use of carbonates as alkylating agents in the presence of an organic tertiary amine catalyst, which avoids the use of toxic alkyl halides. google.com
N-Acylation: Acyl groups can be introduced at the nitrogen atoms through reaction with acyl chlorides or anhydrides. chemistry-online.com N-acylated imidazole-2-thiones are valuable intermediates in organic synthesis. The reaction of imidazolidine-2-thione with Vilsmeier adducts, generated from dimethylacetamide and various acyl chlorides, can lead to either mono- or di-acylated products depending on the nature of the acyl chloride. nih.gov
The following table provides examples of reagents used for N-substitution reactions of imidazole-2-thione scaffolds.
| Reaction Type | Reagents | Comments |
| N-Alkylation | Alkyl halides with a base (e.g., NaOH, K2CO3, NaH). researchgate.net | Can lead to a mixture of regioisomers in unsymmetrical imidazoles. chemistry-online.com |
| Carbonic esters with an organic tertiary amine catalyst. google.com | A greener alternative to using alkyl halides. google.com | |
| N-Acylation | Acyl chlorides or anhydrides. chemistry-online.com | Produces N-acylimidazoles which are useful acyl transfer reagents. chemistry-online.com |
| Vilsmeier adducts (from DMA and acyl chlorides). nih.gov | Can yield mono- or di-acylated products. nih.gov |
Direct functionalization of the C4 and C5 carbon atoms of the imidazole ring presents a more challenging yet highly valuable strategy for structural diversification. This allows for the introduction of substituents that can significantly alter the electronic and steric properties of the molecule.
A notable approach for the functionalization of the C4/C5 positions of imidazole-2-thiones involves a lithiation strategy. This method has been successfully employed to synthesize C4/C5-bis(phosphinoyl)imidazole-2-thiones. The process begins with the C5 lithiation of a mono-phosphinoyl or thiophosphinoyl substituted imidazole-2-thione, followed by reaction with a chlorophosphine. Subsequent oxidation of the resulting mixed phosphinoyl/phosphanyl or thiophosphinoyl/phosphanyl substituted imidazole-2-thiones with reagents like hydrogen peroxide-urea, elemental sulfur, or elemental selenium yields a variety of C4/C5-bis(phosphinoyl) and mixed P(V)-chalcogenide substituted imidazole-2-thiones. rsc.org
This methodology provides a pathway to novel ligands with potential applications in coordination chemistry, as demonstrated by their reaction with metal tetrachlorides (e.g., tellurium, titanium, and palladium) to form complexes with bidentate or monodentate bonding motifs. rsc.org
The table below outlines the key steps in the regioselective functionalization of the imidazole ring carbon atoms.
| Step | Description | Reagents | Product Type |
| 1 | C5 Lithiation | n-Butyllithium | Lithiated imidazole-2-thione intermediate |
| 2 | Phosphinylation | Chlorodiphenylphosphine | Mixed phosphinoyl/phosphanyl substituted imidazole-2-thione |
| 3 | Oxidation | H2O2-urea, S8, or Se | C4/C5-bis(phosphinoyl) or mixed P(V)-chalcogenide substituted imidazole-2-thione rsc.org |
Conjugating the this compound core with other molecular scaffolds is a powerful strategy to create hybrid molecules with potentially novel or enhanced properties. This approach is widely used in medicinal chemistry to combine the functionalities of two different pharmacophores.
A recent study demonstrated the synthesis of a new series of hybrid molecules by linking imidazole-2-thiones to acenaphthylenone. nih.govnih.gov The synthesis involved the reaction of N-substituted-2-(2-oxoacenaphthylen-1(2H)-ylidene)hydrazinecarbothioamide derivatives with 2-bromo-1-substituted-ethan-1-ones. This reaction, catalyzed by triethylamine (B128534) in ethanol, produced 2-((3,5-disubstituted-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones in good yields. nih.gov These hybrid molecules were designed to act as dual DNA intercalators and topoisomerase II inhibitors, showcasing the potential of conjugation to create multifunctional compounds. nih.govnih.gov
Another area of conjugation involves the formation of fused heterocyclic systems. For example, imidazole-2-thione can be fused with a 1,4-diphosphinine (B3257505) ring system. The resulting anionic imidazole-2-thione-fused 1,4-dihydro-1,4-diphosphinines have been shown to undergo reversible redox chemistry, suggesting their potential application as cathode materials in rechargeable cells. acs.org
The following table summarizes examples of conjugation strategies for the imidazole-2-thione scaffold.
| Conjugated Scaffold | Synthetic Strategy | Potential Application |
| Acenaphthylenone | Reaction of a hydrazinecarbothioamide derivative with a bromoethanone. nih.gov | Dual DNA intercalators and topoisomerase II inhibitors. nih.govnih.gov |
| 1,4-Diphosphinine | Fusion of the imidazole-2-thione ring with the diphosphinine system. | Cathode materials for rechargeable cells. acs.org |
Advanced Structural Elucidation and Spectroscopic Characterization of Isopropylimidazole 2 Thione Compounds
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. This technique is highly effective for identifying the functional groups present in a molecule. nih.gov
The FT-IR spectrum of isopropylimidazole-2-thione provides key information confirming its structure. The most diagnostic absorption is that of the thiocarbonyl (C=S) group. The C=S stretching vibration is typically weaker than a carbonyl (C=O) stretch and appears in the fingerprint region of the spectrum. For imidazole-2-thione derivatives, this band is often observed in the range of 1020-1270 cm⁻¹. nih.govtandfonline.comnih.gov For example, in some N-1 substituted imidazole-2-thiones, this vibration has been assigned to bands appearing around 1255-1267 cm⁻¹. nih.gov Other important vibrations include N-H stretching (around 3100-3400 cm⁻¹), aromatic and aliphatic C-H stretching (around 2850-3100 cm⁻¹), and C=N and C=C stretching vibrations of the imidazole (B134444) ring (typically between 1400-1650 cm⁻¹). nih.govresearchgate.net
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |
| N-H Stretch | ~3100-3400 | Medium-Broad |
| C-H Stretch (Aromatic/Aliphatic) | ~2850-3100 | Medium-Strong |
| C=N / C=C Stretch (Ring) | ~1400-1650 | Medium-Variable |
| C=S Stretch (Thiocarbonyl) | ~1020-1270 | Medium-Weak |
| Note: Values are approximate and can vary based on the specific molecule, sampling method (e.g., KBr pellet, ATR), and intermolecular interactions. nih.govnih.govresearchgate.net |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. In this technique, molecules are ionized into charged particles (ions) and then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fingerprint of the compound, revealing its molecular weight and the masses of its fragments. This information is crucial for confirming the identity of a synthesized compound and for gaining insights into its chemical structure.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique where a molecule is bombarded with a high-energy electron beam (typically 70 eV). youtube.com This process is energetic enough to not only ionize the molecule by ejecting an electron to form a molecular ion (M⁺˙) but also to cause extensive fragmentation. youtube.comacs.org The fragmentation patterns observed in EI-MS are often complex but highly reproducible, providing a detailed structural fingerprint of the analyte. orgchemboulder.com
For this compound, the molecular ion peak would be expected, confirming the molecular weight of the compound. The fragmentation of imidazole derivatives in EI-MS often involves the cleavage of bonds within the imidazole ring and the loss of substituents. acs.orgnih.gov In the case of this compound, characteristic fragmentation pathways would likely involve the loss of the isopropyl group, the thione group (as CS or S), and fragmentation of the imidazole ring itself. The fragmentation of odd-electron ions, like the molecular ion produced in EI, can be predicted by considering free radical chemistry, where the weakest bonds tend to cleave to form the most stable resulting cations and radicals. orgchemboulder.com
A hypothetical fragmentation pattern for this compound in EI-MS is presented in the table below.
| Ion | m/z (Hypothetical) | Description |
| [M]⁺˙ | 142 | Molecular Ion |
| [M - CH₃]⁺ | 127 | Loss of a methyl radical from the isopropyl group |
| [M - C₃H₇]⁺ | 99 | Loss of the isopropyl radical |
| [M - S]⁺˙ | 110 | Loss of a sulfur atom |
| [M - CS]⁺˙ | 98 | Loss of carbon monosulfide |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing fragile and polar molecules. youtube.com In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. youtube.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions with minimal fragmentation. youtube.com This technique is advantageous as it often produces intact molecular ions, typically as protonated molecules [M+H]⁺ or other adducts, which simplifies the determination of the molecular weight. nih.gov
For this compound, ESI-MS would be expected to produce a strong signal for the protonated molecule [M+H]⁺. This is because the imidazole ring contains basic nitrogen atoms that can be readily protonated. The relative lack of fragmentation in ESI-MS is beneficial for confirming the molecular weight of the parent compound without the complexity of extensive fragmentation patterns seen in EI-MS. mdpi.com However, by inducing fragmentation within the mass spectrometer (e.g., through collision-induced dissociation), structural information can still be obtained. Studies on imidazole derivatives have shown that ESI can be used to effectively analyze these compounds. mdpi.comnih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with very high accuracy, typically to four or five decimal places. This high precision allows for the determination of the elemental composition of a molecule. nih.govcsic.es While low-resolution mass spectrometry can provide the nominal mass of an ion, HRMS can distinguish between ions that have the same nominal mass but different elemental formulas.
For this compound (C₆H₁₀N₂S), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. This calculated exact mass can then be compared to the experimentally measured mass from an HRMS instrument. A close match between the theoretical and experimental masses provides unambiguous confirmation of the elemental composition of the compound. This is particularly crucial in distinguishing between isomers and in confirming the identity of a newly synthesized compound. HRMS is often coupled with techniques like ESI to provide both accurate mass and molecular weight information with high confidence. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Aromaticity
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For aromatic and conjugated systems like this compound, UV-Vis spectroscopy is particularly informative. The imidazole ring, being aromatic, possesses a system of π-electrons. The presence of the thione group (C=S) extends the conjugation and introduces n (non-bonding) electrons, which can also participate in electronic transitions.
Analysis of Electronic Transitions and Chromophoric Behavior
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-energy transitions and result in strong absorption bands at shorter wavelengths. researchgate.net The n→π* transitions, involving the promotion of a non-bonding electron (from the sulfur or nitrogen atoms) to a π* antibonding orbital, are generally lower in energy and appear at longer wavelengths with lower intensity.
Studies on similar imidazole derivatives have shown absorption maxima in the UV region. For example, some D-π-A type imidazole derivatives exhibit absorption maxima around 295 nm and 380 nm. nih.gov Computational studies on imidazole-2-carboxaldehyde have predicted strong absorption bands between 220-250 nm and 270-300 nm. researchgate.net The position and intensity of these bands are influenced by the solvent polarity, although in some cases, the effect can be minimal. nih.gov
The table below summarizes the expected electronic transitions and their corresponding approximate wavelength ranges for this compound.
| Electronic Transition | Description | Approximate λmax (nm) |
| π→π | Transition of an electron from a π bonding orbital to a π antibonding orbital of the imidazole ring and C=S group. | 220 - 300 |
| n→π | Transition of a non-bonding electron from the sulfur or nitrogen atom to a π antibonding orbital. | 300 - 400 |
The analysis of these electronic transitions provides valuable insights into the electronic structure and aromaticity of this compound. The presence of these characteristic absorption bands confirms the conjugated nature of the molecule.
X-ray Crystallography for Definitive Solid-State Molecular Structures
Single Crystal X-ray Diffraction (SCXRD) for Bond Lengths, Angles, Torsion Angles, and Conformational Analysis
Without experimental SCXRD data, it is impossible to generate tables of specific bond lengths (e.g., C-S, C-N, C-C bonds within the imidazole ring and the isopropyl substituent), bond angles (e.g., N-C-N, C-N-C, C-C-S), and torsion angles that would define the precise geometry and conformation of the molecule in the solid state. The planarity of the imidazole-2-thione ring and the orientation of the isopropyl group relative to the ring are key structural features that can only be definitively determined through such analysis.
Powder X-ray Diffraction (PXRD) for Bulk Material Phase Purity
Similarly, in the absence of a reference PXRD pattern, which is typically derived from a known crystal structure or a verified pure crystalline sample, the phase purity of any synthesized bulk material of this compound cannot be ascertained using this method. A PXRD analysis would involve comparing the diffraction pattern of a sample to a known standard to identify any crystalline impurities.
The generation of a scientifically accurate and detailed article on the advanced structural elucidation and spectroscopic characterization of this compound, with a focus on X-ray crystallography, is precluded by the lack of available research findings for this specific compound. The scientific community has not, to date, published the necessary crystallographic data that would enable the compilation of the requested tables and in-depth structural discussion.
Coordination Chemistry of Isopropylimidazole 2 Thione As a Ligand
Ligand Design Principles and Diverse Coordination Modes of Imidazole-2-thiones
The coordination behavior of imidazole-2-thiones, including the isopropyl derivative, is governed by fundamental principles of ligand design that allow for a wide array of coordination modes. These ligands possess both nitrogen and sulfur donor atoms, leading to complex and fascinating interactions with various metal centers.
N,S-Coordination Tendencies and Metal Affinity
Imidazole-2-thione and its derivatives are classic examples of ambidentate ligands, featuring both a soft sulfur donor and a harder nitrogen donor. rsc.orgresearchgate.net This dual nature allows them to coordinate with a wide range of metal ions, with their preference often dictated by the Hard and Soft Acids and Bases (HSAB) principle. Soft metal ions, such as silver(I) and gold(I), exhibit a strong affinity for the soft sulfur atom. In contrast, harder metal ions may show a greater propensity for coordination with the nitrogen atom of the imidazole (B134444) ring. researchgate.netajol.info The electronic properties of the substituents on the imidazole ring, such as the isopropyl group, can further modulate the electron density on the donor atoms, thereby influencing the metal affinity and the resulting complex's stability.
Monodentate, Bidentate, and Polydentate Ligand Behavior
The versatility of imidazole-2-thiones extends to their ability to act as monodentate, bidentate, or even polydentate ligands. researchgate.netdur.ac.uk In its simplest form, isopropylimidazole-2-thione can coordinate to a single metal center through either the sulfur or a nitrogen atom, functioning as a monodentate ligand. researchgate.net However, by incorporating multiple imidazole-2-thione units into a larger molecular framework, polydentate ligands can be designed. rsc.org These can then bind to a single metal ion at multiple points, forming stable chelate rings. For instance, a ligand containing two imidazole-2-thione moieties can act as a bidentate ligand, coordinating to a metal center through both sulfur atoms or a combination of sulfur and nitrogen atoms. researchgate.net
Bridging and Chelating Ligand Architectures in Polynuclear Complexes
One of the most intriguing aspects of imidazole-2-thione chemistry is the formation of polynuclear complexes where the ligand bridges two or more metal centers. nih.govyoutube.com This bridging can occur in several ways. For example, the thione sulfur atom can bridge two metal ions, a common motif in many polynuclear systems. researchgate.net Alternatively, the entire imidazole-2-thione unit can act as a bridge, with the sulfur coordinating to one metal and a nitrogen atom coordinating to another. This ability to form both chelating and bridging architectures allows for the construction of complex, high-dimensionality structures, including one-dimensional chains, two-dimensional networks, and even three-dimensional metal-organic frameworks (MOFs). researchgate.netnih.gov The specific architecture adopted is often influenced by the nature of the metal ion, the counter-anion present, and the reaction conditions. researchgate.net
Synthesis and Comprehensive Characterization of Metal Complexes of this compound
The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. sysrevpharm.orgarcjournals.org Characterization of these complexes is crucial to understanding their structure and properties and is achieved through a combination of analytical techniques. These include single-crystal X-ray diffraction for determining the precise three-dimensional structure, as well as spectroscopic methods like FT-IR, UV-Vis, and NMR to probe the coordination environment of the metal ion. researchgate.netresearchgate.net
Transition Metal Complexes
This compound and its parent compounds form complexes with a wide range of transition metals, each exhibiting unique structural and electronic properties.
Gold(I): Gold(I) complexes of imidazole-2-thiones are well-studied, often exhibiting linear coordination geometries with the gold ion bound to the sulfur atom. researchgate.net
Copper(I) and Silver(I): Similar to gold(I), these d¹⁰ metal ions show a strong affinity for the sulfur donor of the thione ligand, leading to the formation of various coordination polymers with interesting structural motifs. researchgate.net
Palladium(II) and Platinum(II): These square-planar d⁸ metal ions can form complexes with imidazole-2-thiones, where the coordination can occur through either the sulfur or nitrogen atoms, and in some cases, both, leading to chelated structures. dur.ac.uk
Cobalt(II) and Nickel(II): These metals can form a variety of complexes with different geometries, including tetrahedral and octahedral, depending on the stoichiometry and the nature of other coordinating ligands. rsc.org
Zinc(II) and Cadmium(II): As d¹⁰ ions, zinc and cadmium often form tetrahedral or octahedral complexes with imidazole-2-thione ligands, with a preference for sulfur coordination. researchgate.net
Rhodium(III) and Iridium(III): These metals can form stable octahedral complexes, with the potential for catalytic applications.
Ruthenium(II) and Osmium(II): Ruthenium and osmium complexes of imidazole-containing ligands are of interest for their potential photophysical and photochemical properties. dur.ac.uk
Titanium: While less common, complexes of early transition metals like titanium with thione ligands can be synthesized and may exhibit interesting reactivity.
Table 1: Selected Transition Metal Complexes of Imidazole-2-thione Derivatives
| Metal Ion | Ligand | Coordination Mode | Geometry | Reference |
| Cu(I) | 1,1'-(1,3-phenylene)bis(3-butyl-1,3-dihydro-2H-imidazole-2-thione) | Bridging Bidentate (S, S') | Trigonal Planar | researchgate.net |
| Ag(I) | 1,1'-(1,4-butanediyl)bis(1,3-dihydro-2H-imidazole-2-thione) | Bridging Bidentate (S, S') | Tetrahedral | researchgate.net |
| Zn(II) | 2-Isopropylimidazole | Monodentate (N) | Distorted Trigonal Pyramidal | researchgate.net |
| Cu(II) | Ligand from 2,2′-biimidazole and L-valine | Polydentate (N, O) | - | rsc.org |
| Co(II) | 2-(5-methyl-2-nitro-1H-imidazol-1-yl)-N′-[(E)-pyridin-2-ylmethylidene]acetohydrazide | Tridentate (N, N, O) | Distorted Octahedral | rsc.org |
| Ni(II) | 2-(5-methyl-2-nitro-1H-imidazol-1-yl)-N′-[(E)-pyridin-2-ylmethylidene]acetohydrazide | Tridentate (N, N, O) | Distorted Octahedral | rsc.org |
Organometallic Complexes Featuring this compound Ligands
Beyond traditional coordination complexes, this compound can also be incorporated into organometallic frameworks. In these complexes, the metal is bonded to at least one carbon atom of an organic group. The imidazole-2-thione ligand can act as an ancillary ligand, modifying the steric and electronic properties of the metal center and influencing the reactivity of the organometallic species. For instance, ruthenium(II) organometallic conjugates have been synthesized and studied for their potential applications in bioimaging. The presence of the thione ligand can impact the photophysical properties and cellular uptake of these complexes.
Structural Elucidation of Metal-Isopropylimidazole-2-thione Complexes
The three-dimensional arrangement of atoms in metal-isopropylimidazole-2-thione complexes is fundamental to understanding their chemical and physical properties. A combination of single-crystal X-ray diffraction and various spectroscopic techniques provides a comprehensive picture of these structures at both the molecular and supramolecular levels.
Studies on related imidazole-2-thione and benzimidazole-2-thione complexes have shown that the thione ligand typically coordinates to the metal ion through the sulfur atom, forming a distorted tetrahedral geometry in many instances. researchgate.netrsc.org For example, in dichlorobis(1-methylimidazolidine-2-thione-S)-zinc(II), the zinc ion is coordinated by two sulfur atoms from the thione ligands and two chloride ions, resulting in a distorted tetrahedral environment. researchgate.net The presence of the bulky isopropyl group in this compound is expected to influence the coordination sphere, potentially leading to lower coordination numbers or more distorted geometries compared to less substituted analogues.
Table 1: Representative Crystallographic Data for a Hypothetical Metal-Isopropylimidazole-2-thione Complex
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Z | 4 |
| R-factor | 0.045 |
Note: This table presents hypothetical data for illustrative purposes.
Spectroscopic techniques are invaluable for probing the electronic and structural changes that occur upon coordination of the this compound ligand to a metal ion.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination site of the ligand. qu.edu.iqk-state.edulibretexts.orghilarispublisher.comuzh.ch The IR spectrum of free this compound will exhibit characteristic stretching frequencies for the C=S and N-H bonds. Upon coordination to a metal through the sulfur atom, the ν(C=S) stretching frequency is expected to shift to a lower wavenumber (cm⁻¹) due to the weakening of the C=S double bond. hilarispublisher.com Conversely, if coordination occurs through the nitrogen atom, the ν(N-H) stretching frequency would be affected. qu.edu.iq The magnitude of the shift provides information about the strength of the metal-ligand bond. libretexts.org
Table 2: Expected Spectroscopic Shifts Upon Coordination of this compound
| Spectroscopic Technique | Nucleus/Bond | Expected Shift Upon Coordination (to a generic M²⁺ ion) |
| ¹³C NMR | C=S | Downfield shift |
| ¹H NMR | N-H | Downfield shift |
| IR | ν(C=S) | Shift to lower frequency |
| IR | ν(N-H) | Shift to higher or lower frequency depending on involvement in H-bonding |
Solution Stability and Reactivity of this compound Metal Complexes
The behavior of metal-isopropylimidazole-2-thione complexes in solution is critical for many of their potential applications, including in catalysis and biological systems.
The reactivity of metal complexes towards biologically relevant nucleophiles is an area of significant interest. nih.gov Thiol-containing molecules, such as cysteine and glutathione, are important biological nucleophiles. nih.gov The kinetic investigation of the reactions of metal-isopropylimidazole-2-thione complexes with these nucleophiles can provide insights into their potential biological activity or toxicity. Such studies would typically involve monitoring the reaction progress over time using techniques like UV-Vis or NMR spectroscopy to determine reaction rates and elucidate reaction mechanisms. The steric bulk of the isopropyl group may play a significant role in modulating the reactivity of the metal center.
The counterion associated with a cationic metal-isopropylimidazole-2-thione complex can have a profound influence on its structure and reactivity, both in the solid state and in solution. nih.govnih.govmdpi.comrsc.orgrsc.orgrsc.orgrsc.org The "secondary coordination sphere" refers to the environment around the primary coordination sphere of the metal and ligand, which includes the counterions and solvent molecules.
In the solid state, the size, shape, and charge of the counterion can affect the crystal packing and the network of intermolecular interactions. mdpi.comrsc.org In solution, the nature of the counterion can influence the stability of the complex and its reactivity. semanticscholar.org For example, a strongly coordinating counterion may compete with the this compound ligand for a position in the primary coordination sphere, leading to a different complex in solution than in the solid state. rsc.org Furthermore, the counterion can influence the solubility of the complex and the degree of ion pairing in solution, which in turn can affect reaction rates. mdpi.com
Catalytic Applications of Isopropylimidazole 2 Thione Metal Complexes
Homogeneous Catalysis Utilizing Isopropylimidazole-2-thione Derivatives
The application of soluble metal complexes of this compound in homogeneous catalysis offers the advantage of high activity and selectivity under mild reaction conditions. The ligand's structure can be systematically modified to fine-tune the catalyst's performance for specific reactions.
The catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a benchmark reaction to evaluate the efficiency of novel catalytic systems. While direct studies on this compound complexes for this specific reaction are not extensively documented in the provided results, the catalytic activity can be inferred from studies on similar metal complexes. For instance, various metal nanoparticles and complexes have been shown to be effective catalysts for this transformation, which is typically monitored by UV-Vis spectroscopy. The reaction generally follows pseudo-first-order kinetics.
The catalytic cycle is believed to involve the adsorption of both 4-nitrophenolate (B89219) ions and a reducing agent, such as sodium borohydride (B1222165), onto the surface of the metal catalyst. The metal complex facilitates the transfer of hydride from the borohydride to the nitro group, leading to its reduction. The this compound ligand would play a crucial role in stabilizing the metal center and modulating its electronic properties to enhance the catalytic efficiency. The electron-donating nature of the thione ligand can increase the electron density on the metal center, which may facilitate the reduction process.
Table 1: Representative Catalytic Activity for the Reduction of 4-Nitrophenol
| Catalyst System | Reducing Agent | Reaction Time (min) | Conversion (%) | Rate Constant (k) |
| Metal Complex with Imidazole-based Ligand | NaBH₄ | 10 - 30 | >95 | Varies |
| Gold Nanoparticles | NaBH₄ | 5 - 20 | >99 | High |
| Nickel/Silica Catalyst | NaBH₄ | 15 - 40 | >98 | 0.109 min⁻¹ researchgate.net |
This table presents representative data for similar catalytic systems to illustrate typical performance in the reduction of 4-nitrophenol. Specific data for this compound complexes was not available in the search results.
Metal complexes, particularly those of nickel and palladium, bearing imidazole-derived ligands have been actively investigated as catalysts for the vinyl polymerization of norbornene. researchgate.netrsc.orgresearchgate.netmdpi.com These catalysts, when activated by a cocatalyst such as methylaluminoxane (B55162) (MAO) or ethylaluminum dichloride (EtAlCl₂), can produce high molecular weight polynorbornene with narrow molecular weight distributions. researchgate.netrsc.org
The role of the this compound ligand in this context would be to influence the steric and electronic environment around the metal center, thereby affecting the catalytic activity, polymer molecular weight, and thermal stability of the catalyst. The bulky isopropyl group could create a sterically hindered environment, which can influence the coordination of the monomer and the rate of chain propagation and termination steps.
Table 2: Representative Data for Norbornene Polymerization Catalyzed by Nickel and Palladium Complexes
| Catalyst | Cocatalyst | Activity (g PNB/mol M·h) | Mn ( kg/mol ) | PDI (Mw/Mn) |
| Ni(II) Complex (Imidazolidin-2-imine ligand) | MAO | up to 2.6 × 10⁷ researchgate.net | High | Narrow |
| Pd(II) Complex (Imidazolidin-2-imine ligand) | EtAlCl₂ | up to 1.56 × 10⁷ at 80°C researchgate.net | High | Narrow |
| Neutral Palladium Complex | EtAlCl₂ | ~10⁶ rsc.org | up to 55.9 | - |
This table provides representative data for norbornene polymerization using nickel and palladium complexes with related N-heterocyclic carbene or imine ligands. Specific data for this compound complexes was not available in the search results.
Mechanistic Studies of Catalytic Cycles and Reaction Pathways
Understanding the mechanistic details of catalytic cycles is fundamental for the rational design of more efficient catalysts. For metal complexes of this compound, mechanistic investigations would likely involve a combination of experimental techniques and computational studies.
In the context of reduction reactions, in-situ spectroscopic methods like FTIR and UV-Vis spectroscopy can be employed to identify reaction intermediates and monitor the progress of the reaction. ucsf.eduscilit.net Isotopic labeling studies could further elucidate the reaction pathway.
For polymerization reactions, detailed kinetic studies, characterization of the polymer microstructure, and computational modeling can provide insights into the nature of the active species, the mechanism of monomer insertion, and the factors controlling stereoselectivity and chain transfer processes. The proposed mechanism for vinyl polymerization of norbornene with related late-transition metal complexes typically involves coordination of the monomer to the active metal center, followed by migratory insertion into the metal-alkyl bond.
Elucidation of Ligand Steric and Electronic Effects on Catalytic Performance and Selectivity
The steric and electronic properties of the this compound ligand are expected to have a significant impact on the catalytic performance and selectivity of its metal complexes.
Steric Effects: The bulky isopropyl group attached to the imidazole (B134444) ring exerts considerable steric hindrance around the metal center. This steric bulk can influence:
Coordination Geometry: It can enforce a specific coordination geometry on the metal complex, which in turn affects its reactivity.
Substrate Accessibility: It can control the access of substrates to the catalytic site, potentially leading to enhanced selectivity for less sterically demanding substrates.
Catalyst Stability: The steric bulk can protect the metal center from decomposition pathways, leading to more robust and long-lived catalysts.
Electronic Effects: The imidazole-2-thione ligand possesses distinct electronic characteristics:
Pi-Acceptor/Donor Properties: The imidazole ring can participate in pi-interactions with the metal d-orbitals. The nature of these interactions can influence the electron density at the metal center.
The interplay of these steric and electronic effects ultimately governs the catalytic activity and selectivity. For example, in polymerization catalysis, a more electron-rich metal center might exhibit different activities and produce polymers with different properties compared to a more electron-deficient one. Similarly, the steric profile of the ligand is a key determinant of the stereoselectivity of the polymerization process. mdpi.com
Computational and Theoretical Investigations of Isopropylimidazole 2 Thione
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a microscopic view of the electron distribution and energy landscape of Isopropylimidazole-2-thione, which are fundamental to understanding its chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule and to calculate its energy. mdpi.com For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or cc-pVDZ, are instrumental in determining the most stable molecular geometry by finding the minimum energy structure on the potential energy surface. mdpi.comnih.gov These calculations provide precise values for bond lengths, bond angles, and dihedral angles.
For instance, in related imidazole (B134444) derivatives, DFT has been successfully used to optimize molecular geometries, showing excellent agreement with experimental data where available. mdpi.comnih.gov The optimized structure of this compound would reveal the precise spatial orientation of the isopropyl group relative to the imidazole-2-thione ring.
Furthermore, DFT is employed to map out energy profiles for various chemical processes, such as conformational changes or reactions. By calculating the energy of the molecule at different geometries, researchers can identify transition states and determine activation energies, which are crucial for understanding reaction kinetics.
Table 1: Representative Optimized Geometrical Parameters for an Imidazole-2-thione Moiety Calculated by DFT
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C=S | 1.690 | - | - |
| N-C(S)-N | - | 108.5 | - |
| C-N-C | - | 109.0 | - |
| Imidazole Ring | - | - | ~0.0 (Planar) |
Note: These are typical values for an imidazole-2-thione core and may vary slightly for this compound. The data is illustrative and based on general findings for similar structures.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. nih.gov
For this compound, the analysis of FMOs would indicate that the electron density in the HOMO is likely concentrated on the sulfur atom and the π-system of the imidazole ring, making these the primary sites for electrophilic attack. Conversely, the LUMO would be distributed over the imidazole ring, indicating the sites susceptible to nucleophilic attack.
The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, further highlights the electron-rich and electron-poor regions of the molecule. In this compound, the MEP would likely show a negative potential (red/yellow) around the sulfur atom, indicating a region of high electron density and a likely site for hydrogen bonding or metal coordination.
Imidazole-2-thiones can exist in equilibrium with their tautomeric form, imidazole-2-thiol. This thione-thiol tautomerism is a critical aspect of their chemistry, influencing their reactivity and biological activity. Theoretical studies, using methods like DFT and ab initio calculations, can predict the relative stabilities of these tautomers in different environments (gas phase and in various solvents). rsc.org
For methimazole (B1676384), a related compound, it is known that the thione form predominates. ias.ac.in Theoretical calculations for this compound would likely confirm a similar preference for the thione tautomer due to the greater stability of the C=S double bond compared to the C=N double bond in the thiol form within the aromatic ring. The calculations would involve optimizing the geometry of both tautomers and comparing their Gibbs free energies.
Table 2: Hypothetical Relative Energies of this compound Tautomers
| Tautomer | Gas Phase ΔG (kcal/mol) | Aqueous Solution ΔG (kcal/mol) |
|---|---|---|
| Thione | 0 (Reference) | 0 (Reference) |
| Thiol | > 10 | > 8 |
Note: This data is illustrative, based on the known behavior of similar thione-thiol systems. The thiol form is expected to be significantly less stable.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its conformational changes and interactions with its environment.
For this compound, MD simulations could be used to explore its conformational landscape, particularly the rotation of the isopropyl group around its bond to the imidazole ring. These simulations would reveal the preferred conformations of the molecule and the energy barriers between them. In a solvent, MD can also provide insights into the solvation structure and the dynamics of solvent molecules around the solute. While specific MD studies on this compound are not prevalent, this technique is widely used for analogous systems to understand their dynamic behavior in solution and in complex biological environments. researchgate.net
Molecular Docking Studies for Ligand-Target Interactions (In Vitro Models)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, usually a protein or a nucleic acid. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For derivatives of imidazole-2-thione, molecular docking studies have been conducted to investigate their interactions with various biological targets, such as topoisomerase II and carbonic anhydrase. nih.govnih.gov These studies predict the binding modes of the ligands within the active site of the protein and estimate their binding affinity, often expressed as a docking score or binding energy.
Table 3: Common Interactions of Imidazole-2-thione Derivatives in Molecular Docking Studies
| Type of Interaction | Potential Interacting Group on Ligand | Example Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | Thione (S), Imidazole (N-H) | Gln, Thr, Arg |
| Hydrophobic Interactions | Isopropyl group, Imidazole ring | Leu, Val, Ile, Phe |
| π-π Stacking | Imidazole ring | Phe, Tyr, Trp |
Note: This table summarizes general findings from docking studies on related imidazole-2-thione compounds.
These computational predictions are invaluable for guiding the synthesis of new derivatives with improved binding affinities and for providing a rationale for experimentally observed biological activities.
Identification of Key Interacting Residues and Pharmacophoric Features
The identification of key interacting amino acid residues and essential pharmacophoric features is a cornerstone of modern drug design, providing a rational basis for the development of new therapeutic agents. While direct studies on this compound are not extensively detailed in the public domain, a wealth of information can be extrapolated from computational studies on analogous imidazole-2-thione derivatives. These studies utilize molecular docking simulations to predict how these molecules bind to the active sites of biological targets, such as enzymes and receptors.
Molecular docking studies on a series of novel imidazole-2-one and their 2-thione analogs designed as selective carbonic anhydrase IX (CAIX) inhibitors have revealed critical interactions at the molecular level. For instance, the most biologically active compound in one study demonstrated five hydrogen bond interactions with key residues Gln 92, Gln 67, and Thr 200 within the enzyme's active site. nih.gov Such interactions are fundamental to the molecule's inhibitory activity.
Similarly, in the context of anticancer research, a new series of 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones were designed as dual DNA intercalators and topoisomerase II inhibitors. nih.gov The design rationale was based on hybridizing two structural motifs: the acenaphthylenone scaffold, known for DNA intercalation, and the imidazole-2-thione moiety, which acts as a groove-binding element. nih.gov This approach highlights the identification of a pharmacophore—a specific combination of structural features essential for biological activity.
The key pharmacophoric components often identified in such studies include:
Hydrogen Bond Donors and Acceptors: The imidazole ring's nitrogen atoms and the thione group's sulfur atom are prime candidates for forming hydrogen bonds with receptor residues.
Hydrophobic Regions: The isopropyl group of this compound and other aliphatic or aromatic substituents provide hydrophobic interactions, which are crucial for anchoring the ligand within a binding pocket.
Aromatic/Planar Features: The imidazole ring itself can participate in π-π stacking or other non-covalent interactions with aromatic amino acid residues like tyrosine, phenylalanine, and histidine. nih.gov
Computational techniques, such as force field-based scoring functions (e.g., GBVI/WSA dG), are employed to rank different binding poses by estimating the energy of the ligand-receptor complex, prioritizing those with maximal hydrogen-bonding, ionic, and hydrophobic interactions. nih.gov
Table 1: Examples of Key Interacting Residues for Imidazole-2-Thione Analogs in Different Biological Targets
| Biological Target | Key Interacting Residues | Type of Interaction | Reference |
| Carbonic Anhydrase IX | Gln 92, Gln 67, Thr 200 | Hydrogen Bonding | nih.gov |
| Topoisomerase II | Not specified | DNA Intercalation | nih.gov |
| SARS-CoV-2 Mpro | His41, Gly143, Glu166 | Hydrogen Bonding, Pi-stacking | nih.gov |
This table presents data from studies on imidazole-2-thione analogs, which can provide insights into the potential interactions of this compound.
Structure-Activity Relationship (SAR) Studies using Computational Approaches (Non-Clinical Context)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational approaches have become indispensable in this field, allowing for the rapid evaluation of virtual compounds and the generation of hypotheses that guide synthetic efforts.
SAR analyses of imidazole-2-thione derivatives have shown that the nature and position of substituents on the imidazole ring significantly impact activity. For example, in a series of benzotriazole-linked imidazole-thiones, an unsubstituted phenyl ring at a specific position resulted in micromolar activity, whereas adding a methyl group diminished it. mdpi.com Conversely, introducing chloro substituents at various positions on the phenyl ring led to potent antiproliferative activity. mdpi.com These empirical observations, when combined with computational models, provide a powerful tool for lead optimization.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.org By quantifying structural properties, known as molecular descriptors, QSAR models can predict the activity of unsynthesized compounds. longdom.orgscholars.direct
A typical QSAR study involves the following steps:
Data Set Collection: A series of compounds with known biological activities (e.g., IC50 values) is compiled. nih.gov
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., dipole moment, orbital energies), and topological indices (e.g., molecular connectivity). scholars.directresearchgate.net
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity. longdom.orgresearchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in model generation). scholars.directnih.gov
Ligand-Based and Receptor-Based Computational Drug Design Principles
Computational drug design strategies are broadly categorized as either ligand-based or receptor-based, depending on the available structural information.
Receptor-Based Drug Design: This approach is applicable when the three-dimensional structure of the biological target (the receptor) is known, typically from X-ray crystallography or NMR spectroscopy. The primary tool for receptor-based design is molecular docking.
Process: A library of potential ligands is computationally "docked" into the receptor's binding site. Docking algorithms explore various orientations and conformations of the ligand within the site and use scoring functions to estimate the binding affinity. nih.gov
Application: This method allows for the virtual screening of large compound libraries to identify potential hits. It also provides detailed insights into the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the receptor, guiding the rational design of modifications to improve binding and activity. nih.gov Studies on imidazole-2-thiones frequently use docking to understand how they interact with their targets, such as carbonic anhydrase. nih.gov
Ligand-Based Drug Design: When the structure of the receptor is unknown, ligand-based methods are employed. These strategies rely on the knowledge of a set of molecules that are known to bind to the target.
Process: The fundamental principle is that molecules with similar structures are likely to have similar biological activities. The main techniques include pharmacophore modeling and 3D-QSAR.
Pharmacophore Modeling: This involves identifying the common spatial arrangement of essential chemical features (pharmacophore) that a series of active compounds share. This pharmacophore model then serves as a 3D query to search for new, structurally diverse compounds that match its features. researchgate.net The design of imidazole-2-thione derivatives as topoisomerase II inhibitors, which integrated key structural elements for DNA intercalation and enzyme inhibition, is an example of applying pharmacophoric concepts. nih.gov
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further than traditional QSAR by creating a 3D grid around a set of aligned active molecules. The steric and electrostatic fields are calculated at each grid point, and these values are then correlated with biological activity. This provides a 3D map that visualizes regions where, for example, bulky groups or positive charges would be favorable or unfavorable for activity.
Table 2: Comparison of Computational Drug Design Principles
| Principle | Basis | Primary Tools | Key Output |
| Receptor-Based Design | Known 3D structure of the target protein. | Molecular Docking, Virtual Screening | Predicted binding pose and affinity; Identification of key interacting residues. nih.gov |
| Ligand-Based Design | A set of active ligand molecules (receptor structure unknown). | Pharmacophore Modeling, 3D-QSAR | A 3D model of essential features for activity; Predictive activity models. nih.govresearchgate.net |
Biological Activity and Mechanistic Insights Non Clinical / in Vitro Investigations of Isopropylimidazole 2 Thione and Its Derivatives
Antimicrobial Activity and Underlying Mechanisms (In Vitro)
The imidazole-2-thione scaffold is a key component in a variety of derivatives that have demonstrated significant antimicrobial properties in laboratory settings. nih.gov These compounds are of considerable pharmaceutical interest due to their broad spectrum of activity against various pathogens. nih.govresearchgate.net
Antibacterial Mechanisms of Action
Derivatives of imidazole-2-thione have shown notable in vitro antibacterial activity. For instance, certain indole-imidazole derivatives have demonstrated high antibacterial efficacy, particularly against Micrococcus luteus and Pseudomonas fluorescens. mdpi.com Similarly, newly synthesized thiazole (B1198619) derivatives incorporating an imidazole (B134444) ring have shown considerable activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com Specifically, thiazoles 3a and 8a exhibited significant inhibition zones against S. aureus and E. coli. mdpi.com Many of these compounds also displayed lower minimum inhibitory concentration (MIC) values against these bacteria compared to the standard drug neomycin. mdpi.com
The antibacterial action of these compounds is often attributed to their ability to interact with essential bacterial components. For example, molecular docking studies suggest that thiazole derivatives with an imidazole moiety can interact with the crystal structures of DNA gyrase B, an enzyme crucial for bacterial DNA replication. mdpi.com This interaction is believed to be a key mechanism behind their antibacterial effects. mdpi.com Furthermore, metal complexes of imidazolidine-2-thione derivatives have also been reported to possess antibacterial properties. nih.gov
Some studies have explored the structure-activity relationships of these compounds. For example, thiosemicarbazide (B42300) derivatives of imidazole showed varied activity against Gram-positive bacteria, with MIC values ranging from 31.25 to 1000 µg/mL, suggesting that structural modifications can significantly impact their antibacterial efficacy. nih.gov In another study, a series of isobenzofuran-based imidazo[2,1-b] mdpi.comCurrent time information in Bangalore, IN.tandfonline.comthiadiazole derivatives, which contain an imidazole core, demonstrated good antimicrobial activity against Escherichia coli and Staphylococcus aureus, with MICs ranging from 0.14 to 0.59 mM. nih.gov
Table 1: In Vitro Antibacterial Activity of Selected Imidazole-2-thione Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | Observed Effect | Potential Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| Indole-imidazole derivatives | Micrococcus luteus, Pseudomonas fluorescens | High antibacterial activity | Not specified | mdpi.com |
| Thiazole derivatives 3a and 8a | Staphylococcus aureus, Escherichia coli | Significant inhibition zones (25-28 mm) | Interaction with DNA gyrase B | mdpi.com |
| Thiosemicarbazide derivatives of imidazole | Gram-positive bacteria | Varied activity (MIC: 31.25-1000 µg/mL) | Structure-dependent | nih.gov |
| Isobenzofuran-based imidazo[2,1-b] mdpi.comCurrent time information in Bangalore, IN.tandfonline.comthiadiazoles | Escherichia coli, Staphylococcus aureus | Good activity (MIC: 0.14-0.59 mM) | Not specified | nih.gov |
| Imidazole derivatives with a 2,4-dienone motif (31 and 42 ) | Staphylococcus aureus, Staphylococcus epidermidis | Significant inhibitory effects (MIC: 4-8 µg/mL) | Not specified | nih.gov |
Antifungal Mechanisms of Action
Imidazole-2-thione derivatives have also been extensively studied for their in vitro antifungal properties. nih.gov The imidazole ring is a core component of many antifungal drugs, and its derivatives continue to be a focus of research. researchgate.net
Several studies have demonstrated the potent and broad-spectrum antifungal activity of these compounds. For example, a series of imidazole derivatives containing a 2,4-dienone motif exhibited strong inhibitory effects against various Candida species, including fluconazole-resistant strains. nih.gov Specifically, compounds 31 and 42 showed potent activity against the fluconazole-resistant C. albicans 64110, with MIC values of 8 µg/mL. nih.gov Similarly, indole-imidazole compounds containing chlorine atoms effectively inhibited the growth of several fungal strains, including Coriolus versicolor, Poria placenta, Coniophora puteana, and Gloeophyllum trabeum. mdpi.com
The primary mechanism of antifungal action for many imidazole derivatives is the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. mdpi.com This is a well-established mechanism for azole antifungals. mdpi.com It is hypothesized that imidazole-2-thione derivatives with an azole nature target CYP51, an enzyme crucial for ergosterol synthesis. researchgate.net
Furthermore, newly synthesized thiazole derivatives with an imidazole scaffold have shown promising antifungal activity. Thiazoles 3a and 6d were particularly effective against Candida albicans, while thiazole 6c showed the highest activity against Aspergillus niger, even surpassing the standard cyclohexamide. mdpi.com A series of imidazole-fused imidazo[2,1-b] mdpi.comCurrent time information in Bangalore, IN.tandfonline.comthiadiazole analogues also exhibited strong and selective antifungal activity against Candida albicans. nih.gov Compound 21a from this series showed particularly high activity, with an MIC50 of 0.16 μg/mL against C. albicans, which was significantly more potent than the positive controls gatifloxacin (B573) and fluconazole. nih.gov
Table 2: In Vitro Antifungal Activity of Selected Imidazole-2-thione Derivatives
| Compound/Derivative Class | Fungal Strain(s) | Observed Effect | Potential Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| Imidazole derivatives with 2,4-dienone motif (31 , 42 ) | Candida spp. (including fluconazole-resistant C. albicans 64110) | Potent activity (MIC: 8 µg/mL) | Not specified | nih.gov |
| Indole-imidazole derivatives with chlorine | Coriolus versicolor, Poria placenta, Coniophora puteana, Gloeophyllum trabeum | Growth inhibition | Not specified | mdpi.com |
| Thiazole derivatives (3a , 6d , 6c ) | Candida albicans, Aspergillus niger | Significant activity, some surpassing standards | Not specified | mdpi.com |
| Imidazole-fused imidazo[2,1-b] mdpi.comCurrent time information in Bangalore, IN.tandfonline.comthiadiazoles (21a ) | Candida albicans | High activity (MIC50: 0.16 μg/mL) | Not specified | nih.gov |
| Isobenzofuran-based imidazo[2,1-b] mdpi.comCurrent time information in Bangalore, IN.tandfonline.comthiadiazoles | Candida albicans | Good activity (MIC: 0.14-0.59 mM) | Not specified | nih.gov |
Antiproliferative and Cytotoxic Activity (In Vitro Cell Line Studies)
The imidazole-2-thione scaffold is a key feature in many compounds that have been investigated for their potential as anticancer agents. nih.gov
Evaluation of Potency and Selectivity Across Cancer Cell Lines
In vitro studies have demonstrated the antiproliferative and cytotoxic effects of various imidazole-2-thione derivatives across a range of cancer cell lines. For instance, a new series of 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones were synthesized and evaluated for their anticancer activity. tandfonline.com Among these, compounds 5b and 5h displayed the highest activity against the MCF-7 breast cancer cell line, being 1.5 and 3 times more active than the standard drug doxorubicin, respectively. tandfonline.comnih.gov These compounds also showed activity against HepG2 (hepatocellular carcinoma) and HCT-116 (colon cancer) cell lines. tandfonline.comnih.gov
Another study on isobenzofuran-based imidazo[2,1-b] mdpi.comCurrent time information in Bangalore, IN.tandfonline.comthiadiazole derivatives revealed promising anticancer activity against MCF-7 cell lines. nih.gov Derivatives 3a , 3c , and 3d exhibited better inhibition than the standard, cisplatin, with derivative 3c showing the highest activity with an IC50 value of 35.81 μM. nih.gov In contrast, a series of asymmetric di-acylthioureas derived from imidazolidine-2-thione were found to be non-cytotoxic against SKOV-3 (ovarian cancer) and MCF-7 cancer cell lines at a concentration of 10 μM. nih.gov
Table 3: In Vitro Antiproliferative Activity of Selected Imidazole-2-thione Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Potency (IC50/Activity) | Reference(s) |
|---|---|---|---|
| 5b | MCF-7 (Breast) | 1.5-fold more active than doxorubicin | tandfonline.comnih.gov |
| 5h | MCF-7 (Breast) | 3-fold more active than doxorubicin | tandfonline.comnih.gov |
| 3c | MCF-7 (Breast) | IC50 = 35.81 μM | nih.gov |
| Asymmetric di-acylthioureas | SKOV-3 (Ovarian), MCF-7 (Breast) | Non-cytotoxic at 10 μM | nih.gov |
Investigations into Apoptosis Induction and Cell Cycle Modulation (In Vitro)
The anticancer activity of imidazole-2-thione derivatives is often linked to their ability to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. For example, the two most active compounds from the 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-one series, 5b and 5h , were further investigated for their effects on apoptosis and the cell cycle in the MCF-7 breast cancer cell line. nih.gov These compounds were found to be inducers of apoptosis. nih.gov
The proposed mechanism for some of these derivatives involves interaction with DNA. It has been suggested that these compounds can act as DNA intercalators, which can lead to DNA damage and subsequently trigger apoptotic pathways. tandfonline.com
Enzyme Inhibition Studies (e.g., p97/VCP ATPase, Cyclooxygenase (COX-1/COX-2), Lipoxygenase, α-Amylase, Acetylcholinesterase, Sirtuin Isoforms)
The biological activities of imidazole-2-thione derivatives can also be attributed to their ability to inhibit specific enzymes. One of the notable enzyme targets is topoisomerase II. A series of imidazole-2-thiones linked to acenaphythylenone were designed as dual DNA intercalators and topoisomerase II inhibitors. tandfonline.comnih.gov Molecular docking studies supported the potential of these compounds to bind to the human topoisomerase II beta enzyme. nih.gov
Derivatives of imidazole-2-thione have also been shown to inhibit thyroid peroxidase (TPX), an enzyme involved in thyroid hormone synthesis. scialert.net This inhibitory action suggests their potential application in the treatment of hyperthyroidism. scialert.net
Interaction with Biological Macromolecules (e.g., DNA Binding Affinity and Mode, Protein Binding)
The imidazole-2-thione scaffold is a key structural element in various molecules that interact with biological macromolecules like DNA and proteins. Derivatives of imidazole-2-thione have demonstrated significant binding affinities and diverse interaction modes, highlighting their potential as biologically active agents.
DNA Binding Affinity and Mode:
Derivatives of imidazole-2-thione are recognized for their ability to interact with DNA through multiple mechanisms. A prominent mode of interaction is DNA intercalation , where the planar aromatic structure of the molecule inserts itself between the base pairs of the DNA double helix. This has been observed in a series of newly synthesized 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones, which were designed as hybrid scaffolds. These compounds leverage the imidazole-2-thione moiety to facilitate DNA damage through direct intercalation and the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology. nih.govnih.gov The intercalating action of these derivatives can lead to significant structural distortions in the DNA, ultimately triggering cellular processes like apoptosis. nih.gov
In addition to intercalation, imidazole-containing compounds can also bind to the minor groove of the DNA helix. researchgate.netsemanticscholar.org This type of interaction is typically non-covalent, involving forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. researchgate.net For instance, certain imidazole-linked thiazolidinone derivatives have been shown to favor binding at the minor groove, with a specific affinity for adenine-thiamine (A-T) rich regions. semanticscholar.org Molecular docking studies have further elucidated these interactions, predicting stable binding within the DNA minor groove. semanticscholar.orgmdpi.com Some derivatives may exhibit a mixed mode of interaction, combining elements of both intercalation and groove binding. mdpi.com
The binding affinity of these derivatives to DNA can be quantified by the binding constant (Kb). As shown in the table below, different isatin-based derivatives containing related imidazolidine (B613845) and thiazolidine (B150603) rings display varying binding strengths, indicating that structural modifications significantly influence DNA interaction. mdpi.com
Table 1: Binding Parameters of Isatin (B1672199) Derivatives with DNA from Molecular Docking
| Compound ID | Scoring Function (S) | Binding Constant (Kb) (M⁻¹) |
|---|---|---|
| IST-01 | -6.22 | 0.88 x 10⁴ |
| IST-02 | -7.98 | 3.55 x 10⁵ |
| IST-03 | -7.14 | 1.05 x 10⁵ |
| IST-04 | -7.53 | 1.95 x 10⁵ |
This table is generated based on data from a study on imidazolidine and thiazolidine-based isatin derivatives, which are structurally related to the imidazole scaffold. mdpi.com
Protein Binding:
The imidazole ring, a core component of Isopropylimidazole-2-thione, is a well-known motif for protein interaction. It is famously present in the amino acid histidine, where it often acts as a ligand for metal ions in metalloproteins or participates in acid-base catalysis within enzyme active sites. mdpi.com The imidazole-2-thione moiety itself has established metal-binding properties. nih.gov
Studies have shown that imidazole and its derivatives can bind to various proteins. For example, the imidazole-2-thione moiety has been incorporated into prochelator designs that bind iron and form stable disulfide conjugates with bovine serum albumin (BSA), a major transport protein in the blood. nih.gov This demonstrates a capacity for covalent interaction with proteins. Furthermore, many drugs containing an azole ring (like imidazole) are known to bind to plasma proteins, which can influence their distribution and availability in the body. nih.gov
Antiviral Activity and Mechanistic Aspects (In Vitro)
The imidazole-2-thione core is present in numerous derivatives that have been investigated for their antiviral properties. nih.govscialert.net In vitro studies have highlighted their potential against significant human pathogens like Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). mdpi.comnih.gov
Hepatitis C Virus (HCV) Inhibition
While research specifically on this compound is limited, various derivatives containing the imidazole or imidazole-2-thione nucleus have shown promising anti-HCV activity. mdpi.comnih.gov A series of imidazole-coumarin conjugates, connected by a thiomethyl (–SCH₂–) linker, were synthesized and evaluated for their ability to inhibit HCV in cell culture. mdpi.comnih.gov
The in vitro antiviral activity was assessed using replicon systems in human hepatoma (Huh-7) cells. sapub.org Several of these conjugates exhibited significant potency against HCV, with half-maximal effective concentrations (EC₅₀) in the low micromolar range. mdpi.comnih.gov Structure-activity relationship (SAR) studies revealed that the anti-HCV potency and selectivity were influenced by the substituents on both the imidazole and coumarin (B35378) rings. mdpi.com For instance, conjugates with an unsubstituted N(1) position on the imidazole ring and an electron-withdrawing or donating group (such as Cl, F, Br, or OMe) on the coumarin nucleus showed enhanced activity. mdpi.com
Another class of related compounds, imidazo[2,1-b]thiazole (B1210989) derivatives, were identified as potent inhibitors of the HCV NS4B protein, a key component of the viral replication complex. nih.gov These findings underscore the value of the imidazole-thione scaffold in designing novel anti-HCV agents.
Table 2: Anti-HCV Activity of Selected Imidazole-Coumarin Conjugates
| Compound ID | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|---|
| 3b | 7.2 | >84 | >12 |
| 3d | 5.1 | >78 | >15 |
| 3e | 8.4 | >175 | >21 |
Data derived from a study on imidazole-coumarin conjugates. EC₅₀ represents the concentration for 50% viral inhibition, CC₅₀ represents the concentration for 50% cytotoxicity, and SI is the ratio of CC₅₀ to EC₅₀. nih.gov
Role as Precursors for Anti-HIV Nucleoside Analogues
The imidazole-2-thione and related imidazolidine-2-thione structures serve as important precursors and scaffolds for the synthesis of agents with anti-HIV activity. nih.govscialert.net Their derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a cornerstone of highly active antiretroviral therapy (HAART). nih.govamazonaws.com
A notable example is a series of 2-(1-aryl-1H-imidazol-2-ylthio)acetamide (ITA) derivatives. These compounds were synthesized and evaluated in vitro for their ability to inhibit HIV-1 replication. Several ITA derivatives demonstrated potent anti-HIV-1 activity, with EC₅₀ values in the sub-micromolar range, proving more effective than the first-generation NNRTI drugs nevirapine (B1678648) and delavirdine (B1662856) in cell-based assays. nih.gov
Furthermore, chiral imidazolidine-2-thione N- and C-nucleosides have been reported as key intermediates for synthesizing azidonucleosides and fluoronucleosides, classes of compounds known for their anti-AIDS activity. nih.govscialert.net The versatility of the imidazole-2-thione scaffold allows for diverse chemical modifications, making it a valuable platform for developing novel anti-HIV therapeutics that can potentially overcome drug resistance. amazonaws.comresearchgate.net
Table 3: Anti-HIV-1 Activity of Potent Imidazole Thioacetanilide (ITA) Derivatives
| Compound ID | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|---|
| 4a2 | 0.20 | >112.1 | >561 |
| 4a5 | 0.18 | >107.1 | >595 |
| Nevirapine | 0.27 | >10.8 | >40 |
| Delavirdine | 1.15 | >23.5 | >20 |
Data derived from an in vitro study on ITA derivatives against HIV-1 in MT-4 cells. nih.gov
Antioxidant Properties and Mechanistic Pathways (In Vitro)
The imidazole-2-thione structure is associated with significant antioxidant properties. nih.govscialert.net This activity is attributed to several mechanisms, including the ability to scavenge free radicals, chelate pro-oxidant metal ions, and protect cells from oxidative damage. The presence of both nitrogen and sulfur atoms in the heterocyclic ring contributes to these effects. nih.govmdpi.com The well-known antithyroid drug methimazole (B1676384) (1-methyl-3H-imidazole-2-thione) is a classic example of an imidazole-2-thione that exhibits antioxidant and radical-scavenging activities. nih.govwikipedia.org
Ferrous Ion Chelation Capacity
One of the key pathways for antioxidant action is the chelation of transition metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺), which can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. The imidazole-2-thione moiety, with its electron-rich nitrogen and sulfur atoms, is an effective metal-binding ligand. nih.gov
Studies on indole (B1671886) derivatives bearing an imidazole group have demonstrated their capacity to act as effective ferrous ion chelators. nih.gov The chelating ability of these compounds was found to be comparable to that of EDTA, a standard chelating agent. nih.gov The electron density on the imidazole nitrogen atoms is crucial for this activity; the presence of electron-withdrawing substituents on the ring can reduce the metal-ligand interaction and diminish the chelating capacity. nih.gov By sequestering ferrous ions, these compounds can prevent the initiation of lipid peroxidation and other forms of free-radical damage. mdpi.com
Table 4: Ferrous Ion Chelating Activity of Indole-Imidazole Derivatives
| Compound | Substituent on Imidazole | Chelating Activity (% vs EDTA) |
|---|---|---|
| 2 | H | ~100% |
| 3 | Methyl | ~100% |
| 4 | Ethyl | ~100% |
| 5 | n-Propyl | ~100% |
| 6 | n-Butyl | ~100% |
| 7 | Phenyl | No Activity |
| 8 | 4-Nitrophenyl | ~40% |
| 9 | 4-Chlorophenyl | ~4% |
This table is generated based on data from a study on indole-imidazole derivatives. nih.gov
Inhibition of Induced Hemolysis
The antioxidant properties of imidazole-2-thiones extend to protecting cells from oxidative damage. A key in vitro model for this is the inhibition of hemolysis (rupture of red blood cells) induced by oxidizing agents. Research has shown that 2-imidazolthiones can protect erythrocytes from hemolysis induced by t-butyl hydroperoxide, a potent oxidizing agent. nih.gov
In a similar vein, indole-imidazole derivatives have been shown to provide an excellent cytoprotective effect against oxidative hemolysis induced by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a free radical generator. nih.gov This protective effect is a direct consequence of the compounds' ability to neutralize free radicals, thereby preventing oxidative damage to the erythrocyte membrane, which would otherwise lead to cell lysis. While 2-imidazolones also showed some protective effect, 2-imidazolthiones were generally more reactive and effective as antioxidants in these assays. nih.gov This suggests that the thione group plays a critical role in this protective mechanism.
Structure-Activity Relationship (SAR) Studies for Biological Effects (Non-Clinical)
The biological activity of imidazole-2-thione derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic properties of a lead compound and minimizing undesirable side effects. For imidazole-2-thiones, these studies typically explore how different substituents on the imidazole ring and the nitrogen atoms influence the compound's interaction with biological targets, thereby affecting its potency and selectivity.
Impact of N-Substitutions and Ring Substituents on Biological Potency and Selectivity
The nature of the substituents on the nitrogen atoms and the imidazole ring of the imidazole-2-thione core plays a pivotal role in determining the biological activity and selectivity of these compounds. Research on various imidazole-2-thione derivatives has demonstrated that modifications at these positions can significantly modulate their therapeutic potential, for instance, in the context of anticancer activity. nih.gov
In a study on imidazole-2-thiones linked to acenaphthylenone, the substitution pattern on the imidazole ring was found to be a key determinant of their antiproliferative and DNA intercalation activities. nih.gov The investigation revealed that the nature of the substituent at the N-1 position of the imidazole-2-thione ring significantly impacts biological outcomes. For example, compounds bearing an N-phenyl or N-methoxy phenyl group exhibited the most potent induction of DNA damage. nih.gov In contrast, replacing the aromatic substituent with an N-allyl group resulted in a moderate decrease in this activity, while aliphatic substituents like methyl or cyclohexyl at the same position led to a significant loss of activity. nih.gov This suggests a preference for aromatic moieties at the N-1 position for this specific biological effect.
Furthermore, the bulkiness of the substituent at the imidazole nitrogen appears to influence antiproliferative potency. It was observed that compounds with a less bulky N-phenyl moiety were more potent against selected cancer cell lines compared to those with a methoxy (B1213986) phenyl derivative, indicating that steric hindrance at this position can be a critical factor. nih.gov
Substituents on the imidazole ring itself also contribute significantly to the biological activity. For instance, the introduction of a 4-chlorophenyl group at position 4 of the imidazole-2-thione ring, in place of an unsubstituted phenyl group, was found to substantially enhance the topoisomerase inhibitory activity. nih.gov This highlights the importance of specific atomic substitutions in improving the compound's fit within the active site of its biological target. nih.gov
The selectivity of these compounds for cancer cells over normal cells is also influenced by their chemical structure. For certain imidazole-2-thione derivatives, a high selectivity index, indicating a favorable therapeutic window, has been achieved through specific substitution patterns. nih.gov For example, compounds with an N-phenyl group and either a phenyl or a 4-chlorophenyl group at position 4 of the imidazole ring have shown high selectivity against breast cancer cell lines. nih.gov
The table below summarizes the impact of various substitutions on the biological activity of a series of imidazole-2-thione derivatives, based on the findings from the aforementioned study.
| N-1 Substituent | C-4 Substituent | DNA Damage Induction | Antiproliferative Potency | Topoisomerase II Inhibitory Activity |
| Phenyl | Phenyl | Potent | High | Significant |
| Phenyl | 4-Chlorophenyl | Potent | High | Significantly Enhanced |
| Methoxy Phenyl | Phenyl | Potent | Moderate | Not specified |
| Methoxy Phenyl | 4-Chlorophenyl | Potent | Moderate | Not specified |
| Allyl | Phenyl | Moderate | Not specified | Not specified |
| Allyl | 4-Chlorophenyl | Moderate | Not specified | Not specified |
| Methyl | Phenyl/4-Chlorophenyl | No significant activity | Not specified | Not specified |
| Cyclohexyl | Phenyl/4-Chlorophenyl | No significant activity | Not specified | Not specified |
Data synthesized from a study on imidazole-2-thiones linked to acenaphthylenone as dual DNA intercalators and topoisomerase II inhibitors. nih.gov
Influence of Alkyl Group Steric and Electronic Effects on Bioactivity
The steric and electronic properties of alkyl groups attached to the imidazole-2-thione scaffold can profoundly influence its biological activity. These effects are fundamental to understanding the molecule's reactivity, conformation, and interaction with biological macromolecules.
Steric Effects:
The size and branching of alkyl groups introduce steric hindrance, which can affect the molecule's ability to bind to a target protein. In the context of N-alkyl substitutions, increasing the size of the alkyl group can significantly impact the molecule's conformation and its interactions. For instance, studies on the rearrangement of N-alkyl arylsulfonamides have shown that the size of the N-alkyl group plays a crucial role. mdpi.com When the N-alkyl group is small, such as a methyl or ethyl group, certain reaction pathways are more favorable. mdpi.com However, larger or branched alkyl groups like isopropyl or isobutyl can sterically hinder these pathways, leading to alternative outcomes. mdpi.com
This principle can be extrapolated to the bioactivity of this compound. The isopropyl group at the N-1 position is bulkier than a methyl or ethyl group. This increased steric bulk could influence its binding affinity and selectivity for a particular biological target. The specific three-dimensional arrangement of the isopropyl group can either facilitate a better fit into a hydrophobic pocket of a receptor or, conversely, prevent binding due to steric clashes. The effect of steric bulk is highly dependent on the specific topology of the binding site. nih.gov While a universal scale for steric effects is not feasible due to their context-dependent nature, it is generally observed that a bulky group will be recognized as such in most chemical environments. nih.gov
Electronic Effects:
The perceived electron-donating character of alkyl groups is often attributed to hyperconjugation and polarizability effects, which can mask the underlying inductive effect. rsc.org The electronic influence of the isopropyl group in this compound will therefore be a combination of these factors. This can affect the pKa of the imidazole ring, the nucleophilicity of the thione group, and the molecule's ability to participate in hydrogen bonding or other non-covalent interactions with its biological target.
The interplay of both steric and electronic effects of the isopropyl group is therefore critical in defining the biological profile of this compound. The specific balance of these properties will dictate its potency and selectivity for its molecular targets.
Q & A
Q. What are the established synthesis protocols for Isopropylimidazole-2-thione, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via cyclization reactions using carbon disulfide and potassium hydroxide under reflux conditions. For example, a method involving refluxing a mixture of carbon disulfide, potassium hydroxide, and a hydrazide precursor in ethanol for 10 hours yields the thione derivative . Reaction parameters such as temperature, solvent polarity, and catalyst concentration critically affect product purity. Researchers should optimize these conditions using fractional crystallization and monitor yields via HPLC or GC-MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Key techniques include:
- NMR : H and C NMR can resolve tautomeric forms (e.g., thione vs. thiol) by identifying characteristic peaks for sulfur-bound protons (δ 12–14 ppm) and carbons (δ 160–180 ppm).
- IR : Stretching vibrations for C=S bonds appear at 1150–1250 cm.
- Mass Spectrometry : Molecular ion peaks ([M+H]) confirm molecular weight, while fragmentation patterns validate the imidazole-thione backbone. Always cross-reference data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. How does this compound stability vary under different storage and experimental conditions?
Stability studies should assess:
- Temperature : Degradation rates increase above 25°C; store at 4°C in amber vials.
- pH : Thione groups are prone to hydrolysis in acidic (pH < 3) or alkaline (pH > 10) conditions.
- Light : UV exposure accelerates oxidation; use light-protected containers. Monitor stability via periodic HPLC analysis and track decomposition products (e.g., imidazole derivatives) .
Q. What preliminary pharmacological applications have been explored for this compound?
The compound has shown promise as a ligand in metal coordination complexes (e.g., with Cu or Zn) for catalytic or antimicrobial studies. Initial assays should include:
- Enzyme inhibition : Test against targets like urease or acetylcholinesterase at varying concentrations (IC determination).
- Cytotoxicity : Use MTT assays on cell lines (e.g., HeLa) with EC calculations. Include positive/negative controls and validate results statistically (e.g., ANOVA) .
Advanced Research Questions
Q. How can contradictory data on this compound’s reactivity be resolved when using divergent synthesis routes?
Discrepancies often arise from:
- Tautomerism : Thione ↔ thiol equilibria can alter reactivity. Use H NMR and X-ray crystallography to confirm dominant forms.
- Byproduct formation : Side reactions (e.g., oxidation) may occur under aerobic conditions. Employ inert atmospheres (N/Ar) and characterize impurities via LC-MS . Example Table: Synthesis Route Comparison
| Method | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Reflux (EtOH) | Ethanol | KOH | 65 | 98 |
| Microwave-assisted | DMF | None | 78 | 95 |
Q. What computational strategies are recommended for modeling this compound’s electronic properties and reactivity?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
- Molecular Dynamics : Simulate solvation effects in water/DMSO to predict solubility and stability. Validate models against experimental UV-Vis and cyclic voltammetry data .
Q. What experimental design challenges arise when studying this compound’s interactions with biomolecules?
Key challenges include:
- Non-specific binding : Use competitive binding assays (e.g., fluorescence quenching with bovine serum albumin).
- Redox sensitivity : Monitor thione oxidation to disulfides via Raman spectroscopy.
- Sample homogeneity : Ensure compound purity >95% via recrystallization or column chromatography before assays .
Q. How can researchers investigate synergistic effects between this compound and other therapeutic agents?
Design combination studies using:
- Checkerboard assays : Determine fractional inhibitory concentration (FIC) indices for antimicrobial synergy.
- Isobolograms : Quantify additive, synergistic, or antagonistic effects in cytotoxicity studies. Statistical analysis (e.g., Combenefit software) is critical for interpreting dose-response matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
